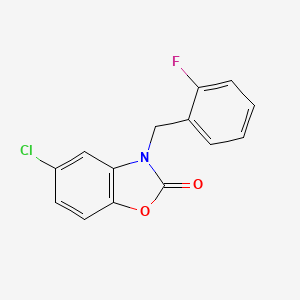
5-chloro-3-(2-fluorobenzyl)-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step procedures including reductive amination, cyclization, N-alkylation, and chlorination processes. A notable example is the automated synthesis of a nonpeptide CCR1 antagonist, illustrating complex synthesis pathways for similar chemical entities (Mäding et al., 2006). These methodologies can potentially be adapted or serve as inspiration for synthesizing the subject compound.
Molecular Structure Analysis
Molecular structure analysis of compounds with similar frameworks involves X-ray crystallography, spectral analysis (IR, 1H NMR, and EI mass spectral analysis), and theoretical studies (DFT calculations, HOMO–LUMO analysis) to confirm structure and investigate intramolecular interactions (Özbey et al., 2004). These studies provide a deep understanding of the electronic structure, geometry, and potential reactivity of such compounds.
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds are often characterized by their reactivity towards various chemical agents, demonstrating a range of chemical transformations such as condensation, cyclization, and substitution reactions. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid to synthesize thiazolo[3,2-a]benzimidazol-3(2-H)-ones showcases the versatility of related compounds in undergoing heterocyclic transformations (Pujari et al., 1990).
Scientific Research Applications
Quantum Mechanical Studies of Aromatic Halogen-Substituted Compounds
A study conducted by Mary et al. (2019) explored the quantum mechanical properties of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including analysis on their light harvesting efficiencies. This research suggests potential applications in developing novel inhibitor molecules for enzymes like Topoisomerase II and designing new dye-sensitized solar cells (DSSCs) due to the compounds' light harvesting capabilities (Mary et al., 2019).
Antimicrobial Activity
Synthesis and Biological Evaluation of Novel Antimicrobial Agents
Fang et al. (2016) designed and synthesized a series of 5-fluorouracil benzimidazoles showing significant antimicrobial activities. A specific derivative demonstrated remarkable activities against various strains, indicating these compounds' potential as new antimicrobial agents (Fang et al., 2016).
π-Hole Tetrel Bonding Interactions
π-Hole Tetrel Bonding in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives
Ahmed et al. (2020) reported the synthesis, characterization, and analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. These interactions have implications for understanding molecular assembly and designing novel compounds with specific interaction capabilities (Ahmed et al., 2020).
Cationic Cyclic Carbene Complexes
Cationic Cyclic Carbene Complexes of Metals
Research by Fraser et al. (1974) into cationic cyclic carbene complexes of iridium(III), nickel(II), palladium(II), and platinum(II) revealed the formation of such complexes via reactions of 2-chloro-derivatives of benzoxazole. This study provides insights into the synthesis and properties of metal complexes that could have various industrial and research applications (Fraser et al., 1974).
Anticancer Agents
Novel Aplysinopsin Analogs as Anticancer Agents
A study by Penthala et al. (2011) focused on the synthesis and in vitro evaluation of novel benzyl aplysinopsin analogs as potential anticancer agents. They identified compounds with significant cytotoxicity against melanoma and ovarian cancer cells, highlighting the potential of these analogs in anticancer drug development (Penthala et al., 2011).
properties
IUPAC Name |
5-chloro-3-[(2-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO2/c15-10-5-6-13-12(7-10)17(14(18)19-13)8-9-3-1-2-4-11(9)16/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRKQUCASRYLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)
![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)
![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)
![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)
![N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)
